molecular formula C16H27NNa2O5 B12303813 Sodium lauroyl aspartate

Sodium lauroyl aspartate

Cat. No.: B12303813
M. Wt: 359.37 g/mol
InChI Key: WUIVWRSHESPBPX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium lauroyl aspartate is a compound widely used in the cosmetic and personal care industry. It is a surfactant derived from the amino acid aspartic acid and lauric acid. This compound is known for its mildness and compatibility with the skin, making it a popular ingredient in various cleansing and conditioning products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lauroyl aspartate is synthesized through the acylation of aspartic acid with lauric acid. The reaction typically involves the use of a catalyst and occurs under controlled temperature conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The steps include:

Chemical Reactions Analysis

Types of Reactions: Sodium lauroyl aspartate primarily undergoes reactions typical of surfactants, including:

Common Reagents and Conditions:

    Hydrolysis: Water and mild acidic or basic conditions.

    Substitution: Strong acids or bases, elevated temperatures.

Major Products Formed:

Scientific Research Applications

Sodium lauroyl aspartate has a wide range of applications in scientific research, including:

Mechanism of Action

Sodium lauroyl aspartate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better spreading and mixing of ingredients. This property makes it effective in cleansing and conditioning applications. The molecular targets include the lipid bilayers of cell membranes, where it can disrupt the membrane structure to enhance the penetration of other ingredients .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C16H27NNa2O5

Molecular Weight

359.37 g/mol

IUPAC Name

disodium;2-(dodecanoylamino)butanedioate

InChI

InChI=1S/C16H29NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);;/q;2*+1/p-2

InChI Key

WUIVWRSHESPBPX-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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